Fluacrypyrim

Description

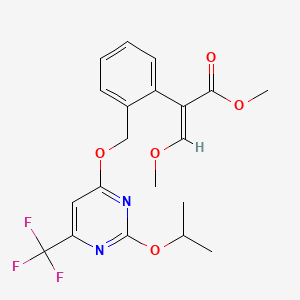

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWAGQASUDSFBG-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058027 |

Source

|

| Record name | Fluacrypyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229977-93-9 |

Source

|

| Record name | Fluacrypyrim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229977-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluacrypyrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229977939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluacrypyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUACRYPYRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ1L9VJTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluacrypyrim mechanism of action in mites

An In-depth Technical Guide on the Core Mechanism of Action of Fluacrypyrim in Mites

Introduction

This compound is a synthetic acaricide belonging to the methoxyacrylate strobilurin chemical class.[1] Originally developed from fungicidal compounds, strobilurin analogues like this compound were found to be highly effective against various phytophagous mite species at low concentrations, making them valuable tools in the management of agricultural pests on fruit and vegetable crops.[1][2] The Insecticide Resistance Action Committee (IRAC) classifies this compound in its own chemical subgroup, 20C, within the broader group of compounds that inhibit mitochondrial Complex III electron transport.[3] This guide provides a detailed examination of the molecular mechanism of action of this compound, presents relevant quantitative data and experimental protocols, and discusses potential mechanisms of resistance in mite populations.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of the mitochondrial electron transport chain (ETC).[3][4] This process is fundamental for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

Target Site: The Cytochrome bc₁ Complex (Complex III)

This compound specifically targets the cytochrome bc₁ complex, also known as Complex III, a critical enzyme in the ETC.[5][6] This complex catalyzes the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c. This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.

The function of Complex III is best described by the Q-cycle mechanism, which involves two distinct binding sites for ubiquinone/ubiquinol: the Qₒ (Quinone outside) site, located on the positive side of the inner membrane, and the Qᵢ (Quinone inside) site on the negative (matrix) side.[6]

This compound acts as a Quinone outside Inhibitor (QoI).[2][3] It binds to the Qₒ site of cytochrome b, one of the essential catalytic subunits of the Complex III enzyme.[3] This binding action physically blocks the ubiquinol oxidation pocket, preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c₁.[7] By halting the electron flow at this crucial juncture, this compound effectively collapses the proton gradient, ceases ATP production, and leads to cellular energy failure and the death of the mite.[4]

Data Presentation: Acaricidal Efficacy

| Acaricide | Mode of Action (IRAC Group) | Target Mite Species | LC₅₀ (ppm or mg/L) | Citation |

| Abamectin | 6 (Chloride channel activator) | Tetranychus urticae | 0.39 | [8] |

| Fenpyroximate | 21A (METI - Complex I) | Tetranychus urticae | 5.67 | [8] |

| Chlorfenapyr | 13 (Mitochondrial uncoupler) | Tetranychus urticae | 32.24 | [8] |

| Lambda-cyhalothrin | 3A (Sodium channel modulator) | Tetranychus urticae | 4.88 | [9] |

| Spinosad | 5 (Nicotinic AChR allosteric modulator) | Tetranychus urticae | 6.72 | [9] |

| Bifenazate | 20D (METI - Complex III, Qᵢ site) | Tetranychus urticae | 0.00413 g(AI)/L (4.13 ppm) | [3] |

Experimental Protocols

The mechanism and efficacy of this compound are elucidated through a combination of in vivo bioassays and in vitro biochemical assays.

Protocol 1: Determination of Acaricidal Activity (LC₅₀) via Leaf Disc Bioassay

This method assesses the toxicity of a compound to mites on a treated leaf surface. The following is a generalized protocol based on established methods.[3][4][5]

1. Mite Rearing:

-

Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or citrus seedlings) in a controlled environment.

2. Preparation of Leaf Discs:

-

Excise circular discs (e.g., 20-50 mm diameter) from fresh, untreated host plant leaves.

-

Place each disc, abaxial (lower) side up, on a layer of wet cotton wool or agar in a petri dish to maintain turgor.

3. Preparation of Acaricide Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).

-

Create a series of serial dilutions to generate a range of at least 5-7 test concentrations, plus a solvent-only control.

4. Treatment Application:

-

Apply the test solutions to the leaf discs. This can be done via a Potter spray tower, a leaf-dip method, or a chromatography sprayer to ensure even coverage.[2][10]

-

Allow the discs to air-dry completely in a fume hood.

5. Mite Infestation:

-

Using a fine brush, transfer a set number of adult female mites (e.g., 10-20) onto each treated leaf disc.

-

Seal the petri dishes with ventilated lids to prevent escape.

6. Incubation and Assessment:

-

Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

7. Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform a probit or logit analysis on the concentration-mortality data to calculate the LC₅₀ value and its 95% confidence intervals.

Protocol 2: In Vitro Assay for Mitochondrial Complex III Inhibition

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc₁ complex. The protocol is adapted from methods used for studying Complex III inhibitors.[11][12]

1. Isolation of Mitochondria:

-

Homogenize mite tissue or a model source (e.g., bovine heart) in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

-

Perform differential centrifugation to pellet and wash the mitochondrial fraction.

-

Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration.

2. Assay Preparation:

-

The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.[13]

-

In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), a known concentration of oxidized cytochrome c, and a Complex I inhibitor like rotenone to prevent electron backflow.

-

Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).

3. Initiation of Reaction and Measurement:

-

Pre-incubate the mixture with the inhibitor for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[11]

-

Initiate the reaction by adding the substrate, a ubiquinol analogue such as decylubiquinol (DBH) or Q₀C₁₀BrH₂.[11][14]

-

Immediately begin kinetic reading of the absorbance at 550 nm in a plate reader or spectrophotometer for a defined period (e.g., 5-15 minutes).[15]

4. Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each concentration.

-

Normalize the activity relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanisms of Resistance in Mites

The repeated use of acaricides with a single mode of action can lead to the selection of resistant mite populations. For QoI inhibitors like this compound, two primary mechanisms of resistance are well-documented.

-

Target-Site Modification: This involves genetic mutations in the cytochrome b gene (cytb), which encodes the protein where this compound binds. A single nucleotide polymorphism can lead to an amino acid substitution in the Qₒ binding pocket, reducing the binding affinity of the acaricide. This prevents the inhibitor from effectively blocking the enzyme, rendering the mite resistant. For fungicides targeting the same site, the G143A substitution is a well-known cause of resistance.

-

Metabolic Resistance: Resistant mites may exhibit enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases. These enzymes can metabolize this compound into non-toxic forms before it reaches its target site in the mitochondria. This mechanism is often associated with cross-resistance to acaricides from different chemical classes.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. A modified excised leaf disc method to estimate the toxicity of slow- and fast-acting reduced-risk acaricides to mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. complete.bioone.org [complete.bioone.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]

- 10. FIELD BIOASSAY METHODOLOGIES FOR THE DETECTION OF RESISTANCE TO ACARICIDES IN POPULATIONS OF EUROPEAN RED MITE (ACARI: TETRANYCHIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 11. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 13. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 14. hmlfunctionalcare.com [hmlfunctionalcare.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Fluacrypyrim: A Technical Guide to Its Discovery, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluacrypyrim is a synthetic acaricide of the strobilurin class, distinguished by its potent activity against various mite species through a specific biochemical mechanism.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its chemical synthesis, mechanism of action, biological efficacy, and toxicological profile. Special emphasis is placed on the experimental protocols used to characterize the compound and the quantitative data derived from these studies. This document is intended to serve as a core reference for researchers and professionals engaged in the fields of pesticide science, toxicology, and drug development.

Introduction and Chemical Properties

This compound (CAS No. 229977-93-9) is an acaricide and fungicide belonging to the methoxyacrylate strobilurin group.[2] It was first discovered by BASF and subsequently developed by Nippon Soda, with its initial registration in the United States occurring in 2000.[1] The compound exhibits a complex molecular architecture, featuring trifluoromethyl and hydroxypyrimidine moieties that are key to its biological activity.[3] Its primary application is in agriculture for the control of spider mites on fruit and vegetable crops.[1]

| Property | Value |

| IUPAC Name | methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate |

| Molecular Formula | C₂₀H₂₁F₃N₂O₅[3] |

| Molecular Weight | 426.4 g/mol [3] |

| Chemical Class | Methoxyacrylate Strobilurin Acaricide[4] |

| Isomerism | Exhibits geometric (E/Z) isomerism; the E-isomer is the predominant and biologically active form.[2] |

Discovery and Synthesis

The development of this compound was driven by the need for novel acaricides to manage pest resistance. Its synthesis is a multi-step organic process centered on the construction of its pyrimidine-based structure.

2.1 Traditional Synthesis Route

The conventional synthesis of this compound has historically involved multiple complex steps. A common pathway begins with the preparation of a key intermediate, (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate.[2] This intermediate is then reacted with 2-isopropoxy-4-hydroxy-6-trifluoromethylpyrimidine. The reaction is a nucleophilic substitution, typically facilitated by a base such as potassium carbonate in a dimethylformamide (DMF) solvent, with applied heat to drive the formation of the final this compound molecule.[2] Traditional methods have faced challenges related to yield, cost-effectiveness, and the number of synthetic steps required.[4]

2.2 Advancements in Synthesis

Recent research has focused on optimizing the synthesis of this compound and its analogs. These efforts include improving reaction conditions, developing novel catalyst systems for etherification reactions to enhance selectivity, and minimizing the formation of byproducts to improve overall yield and process efficiency.

Mechanism of Action

This compound's primary mode of action is the disruption of cellular respiration in the target pest.

3.1 Inhibition of Mitochondrial Complex III

This compound functions as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Qo (Quinone outside) site of Complex III (cytochrome bc1 complex).[1][2][5][6] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the proton pumping process across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP, depriving the organism of its essential cellular energy source and leading to mortality.[3]

3.2 Other Biological Activities

Beyond its primary role as a respiratory inhibitor, studies have indicated that this compound can modulate other cellular pathways. It has been identified as a novel STAT3 (Signal Transducer and Activator of Transcription 3) activation inhibitor, which can induce cell cycle arrest and apoptosis in cancer cells with constitutively-active STAT3. Furthermore, research has shown its ability to interact with the p53-PUMA pathway, downregulating target genes involved in apoptosis. This has led to investigations into its potential therapeutic applications, such as protecting hematopoietic stem and progenitor cells from radiation-induced damage by preventing apoptosis.[3]

Biological Efficacy

This compound is effective against all growth stages of spider mites. Its efficacy has been quantified through various laboratory and field studies. The median lethal concentration (LC50) is a key metric used to evaluate its potency.

| Species | Life Stage | LC50 (mg L⁻¹) | Citation |

| Tetranychus cinnabarinus | Adult | 4.178 | [7] |

| Tetranychus cinnabarinus | Larva | 2.009 | [7] |

| Tetranychus cinnabarinus | Egg | 43.332 | [7] |

Toxicology Profile

The toxicological profile of this compound indicates variable effects across different non-target organisms. While specific quantitative LD50 values are not consistently available in the public domain, a general summary of its toxicity has been established.

| Organism Group | Toxicity Level | Notes | Citation |

| Aquatic Species | Moderate to High | Classified as very toxic to aquatic life with long-lasting effects. | [1][2][3] |

| Birds | Moderate to High | - | [1][2][3] |

| Earthworms | Moderate to High | - | [1][2][3] |

| Honeybees | Relatively Non-toxic | - | [1][2][3] |

| Mammals | Low | Limited data available on human health effects. | [1][2] |

Pharmacokinetics and Pharmacodynamics (PK/PD)

Detailed pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data for this compound in mammalian or avian systems are not extensively documented in publicly available literature.

For a pesticide, such studies would typically involve:

-

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would involve tracking the compound and its metabolites in various tissues and fluids over time following exposure.

-

Pharmacodynamics: Relating the concentration of this compound at its target site (i.e., mitochondria) to the observed toxicological or biological effect (e.g., enzyme inhibition, mortality).

The absence of this data represents a significant gap and highlights an area for future research to better inform risk assessments for non-target species.

Key Experimental Protocols

The characterization of this compound relies on standardized and robust experimental methodologies.

7.1 Protocol: Acaricidal Efficacy (Leaf Disc Bioassay)

This laboratory method is used to determine the intrinsic toxicity of a compound to mites and to calculate LC50 values.

-

1. Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone with a surfactant) and serially diluted with distilled water to create a range of concentrations. A control solution (solvent and water only) is also prepared.

-

2. Treatment of Leaf Discs: Leaf discs (e.g., from bean or citrus plants) are cut to a uniform size and dipped into each test solution for a standardized time (e.g., 30 seconds) and allowed to air dry.

-

3. Mite Infestation: A known number of adult female mites (e.g., 20-30) are carefully transferred onto the upper surface of each treated leaf disc.

-

4. Incubation: The leaf discs are placed on moistened cotton or agar in petri dishes to maintain turgor and are incubated under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

5. Mortality Assessment: Mortality is assessed after a set period, typically 24 to 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

-

6. Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula, if necessary) and subjected to probit analysis to determine the LC50 value.

7.2 Protocol: Mitochondrial Complex III Activity Assay

This biochemical assay measures the specific inhibitory effect of a compound on Complex III.

-

1. Mitochondrial Isolation: Mitochondria are isolated from a relevant tissue source (e.g., bovine heart, insect homogenate) using differential centrifugation. Protein concentration of the mitochondrial suspension is determined (e.g., via Bradford assay).

-

2. Reagent Preparation:

-

Assay Buffer: A buffer of appropriate pH (e.g., pH 7.4) is prepared.

-

Substrate: Cytochrome c is prepared in the assay buffer.

-

Inhibitors: A known Complex III inhibitor (e.g., Antimycin A) is used as a positive control. The test compound, this compound, is prepared in a suitable solvent (e.g., DMSO).

-

-

3. Assay Procedure:

-

The reaction is typically performed in a 96-well plate format.

-

Mitochondrial samples are added to wells containing the assay buffer.

-

This compound (at various concentrations), the positive control inhibitor, or solvent (for the uninhibited control) is added to the respective wells and pre-incubated.

-

The reaction is initiated by adding the substrate (cytochrome c).

-

-

4. Data Acquisition: The activity of Complex III is measured by monitoring the reduction of cytochrome c, which corresponds to an increase in absorbance at 550 nm over time using a spectrophotometer.

-

5. Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The inhibitory activity of this compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).

Conclusion

This compound represents a significant development in the class of strobilurin acaricides. Its discovery provided an effective tool for mite control, underpinned by a well-defined mechanism of action: the inhibition of mitochondrial respiration at Complex III. The synthesis pathways, while traditionally complex, are undergoing optimization for improved efficiency. While its biological efficacy against target pests is well-documented, further research into its pharmacokinetics and a more detailed quantitative toxicological assessment for non-target organisms would provide a more complete understanding of its environmental and physiological impact. The protocols and data presented herein form a foundational guide for professionals working with or developing related compounds.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound [sitem.herts.ac.uk]

- 3. CN107266316A - It is a kind ofï¼E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique - Google Patents [patents.google.com]

- 4. This compound | 229977-93-9 | Benchchem [benchchem.com]

- 5. A Novel Method for Determining Efficacy of Acaricides under Field Conditions Using the Relative Risk of Tick Infestation (RRTI) [scirp.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to Fluacrypyrim: IUPAC Nomenclature, Physicochemical Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acaricide and fungicide Fluacrypyrim, including its IUPAC name, synonyms, key physicochemical properties, and mechanism of action. The information is presented to support research, development, and application of this compound in agricultural and potentially other fields.

Chemical Identity: IUPAC Name and Synonyms

This compound is a synthetic compound belonging to the strobilurin class of chemicals, known for their fungicidal and acaricidal properties.

The internationally recognized IUPAC name for this compound is:

methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate [1]

For clarity and cross-referencing in research and publications, a variety of synonyms and identifiers are used for this compound. These are detailed in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| CAS Number | 229977-93-9 |

| Common Synonyms | FAPM, Titaron, NA-83 |

| Other Names | methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate, methyl (2E)-2-[2-({[2-(propan-2-yl)oxy-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyacrylate |

| InChI Key | MXWAGQASUDSFBG-RVDMUPIBSA-N |

Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 2. This data is crucial for understanding its environmental fate, handling, and potential biological impact.

Table 2: Physicochemical and Toxicological Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | [2] |

| Molecular Weight | 426.39 g/mol | [2] |

| Appearance | To be determined | [2] |

| Solubility in Water | 0.344 mg/L (at 20°C, pH 7) | [1] |

| Solubility in Organic Solvents (at 20°C) | Acetone: 278,000 mg/LMethanol: 27,100 mg/LEthanol: 15,100 mg/L | [1] |

| Toxicity | Moderate to high toxicity to most aquatic species, earthworms, and birds. Relatively non-toxic to honeybees. | |

| GHS Hazard Statements | H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects. | [3] |

Experimental Protocols

General Synthesis Outline

The synthesis of this compound is a multi-step process. A common route involves an etherification reaction.[1] The key steps are:

-

Preparation of the intermediate (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate. [1]

-

Reaction of the intermediate with 2-isopropoxy-4-hydroxy-6-trifluoromethylpyrimidine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).[1]

-

Heating the reaction mixture to facilitate nucleophilic substitution to form the final this compound molecule. [1]

Traditional synthesis methods have faced challenges regarding efficiency and cost, prompting research into more optimized synthetic pathways.[4]

Analytical Methodology: QuEChERS for Pesticide Residue Analysis

For the determination of this compound residues in food and environmental samples, a common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

A general QuEChERS workflow consists of the following steps:

-

Sample Homogenization: The sample (e.g., fruit, vegetable) is homogenized.

-

Extraction: A subsample is placed in a centrifuge tube with an organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to extract the pesticides into the organic layer.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a clean tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like sugars and organic acids.

-

Analysis: The final extract is analyzed by LC-MS/MS for the identification and quantification of this compound.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action as an acaricide and fungicide is the disruption of the mitochondrial electron transport chain. Specifically, it acts as an inhibitor of the mitochondrial complex III (also known as the cytochrome bc₁ complex) at the Quinone 'outer' (Qo) site.[1] This inhibition blocks the transfer of electrons, which is a critical step in the production of ATP, the main energy currency of the cell. The disruption of cellular respiration ultimately leads to the death of the target organism.

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

Caption: Inhibition of mitochondrial electron transport chain by this compound.

In addition to its primary mode of action, research suggests that this compound may also influence other cellular signaling pathways, adding complexity to its biological activity.

References

- 1. Buy this compound | 229977-93-9 [smolecule.com]

- 2. Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine [mdpi.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. This compound | 229977-93-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Fluacrypyrim: A Technical Guide to its Molecular Properties and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a multifaceted synthetic compound recognized primarily for its applications in agriculture as a fungicide and acaricide.[1] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain.[2][3] Recent research has also unveiled its potential in therapeutic applications, notably as a STAT3 activation inhibitor with implications for cancer therapy and as a protective agent for hematopoietic stem cells against radiation-induced apoptosis.[4] This technical guide provides a comprehensive overview of this compound's core molecular properties, biological activities, and the experimental protocols used to investigate its mechanisms of action.

Core Molecular and Chemical Properties

This compound is an organofluorine compound belonging to the pyrimidine class.[5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | [4] |

| Molecular Weight | 426.4 g/mol | [2] |

| CAS Number | 229977-93-9 | [2] |

| IUPAC Name | methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate | [4] |

Ecotoxicological and Efficacy Data

This compound exhibits moderate to high toxicity to a range of non-target aquatic and terrestrial organisms.[2][3] Its efficacy as an acaricide has been demonstrated in both laboratory and field settings.[6]

Table 1: Ecotoxicological Data for this compound

| Organism Group | Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |

| Fish | Cyprinus carpio (Carp) | 96-hour LC₅₀ | 0.195 | Moderate | [2] |

| Aquatic Invertebrates | Daphnia magna | Acute EC₅₀ | Data not available | High | [2] |

| Earthworms | - | LC₅₀ | Data not available | Toxic | [2] |

| Birds | - | - | - | Toxic | [2] |

| Honeybees | - | - | - | Not particularly toxic | [2] |

Table 2: Acaricidal Efficacy of this compound

| Target Pest | Efficacy Metric | Result | Reference |

| Tetranychus cinnabarinus | Larvicidal and Ovicidal Activity | Significant | [6] |

| Panonychus citri | Field Control | Effective with long-lasting persistence | [6] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting mitochondrial respiration and modulating key cellular signaling pathways.

Mitochondrial Electron Transport Chain Inhibition

This compound targets Complex III (cytochrome-bc1 complex) of the mitochondrial electron transport chain at the Quinone 'outer' (Qo) binding site.[2][3] This inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately causing cellular energy depletion and death in target organisms.

Caption: this compound inhibits Complex III of the ETC.

STAT3 Signaling Pathway Inhibition

This compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound can induce cell cycle arrest and apoptosis in cancer cells with persistently active STAT3.

Caption: this compound inhibits STAT3 activation.

p53-PUMA Mediated Apoptosis Prevention

In the context of radiation damage, this compound has been shown to protect hematopoietic stem and progenitor cells by preventing apoptosis.[3] It achieves this by downregulating the expression of key pro-apoptotic genes in the p53-PUMA signaling pathway, such as Puma, Bax, and Noxa.

References

- 1. Buy this compound | 229977-93-9 [smolecule.com]

- 2. This compound | 229977-93-9 | Benchchem [benchchem.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C20H21F3N2O5 | CID 9954185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine [mdpi.com]

Fluacrypyrim: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a methoxyacrylate acaricide and fungicide primarily utilized in agricultural applications to control various spider mites and fungal pathogens on fruit and vegetable crops.[1][2][3] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III, disrupting cellular respiration in target organisms.[1][4][5][6] While developed for agriculture, recent scientific investigations have unveiled novel biological activities of this compound, suggesting its potential for therapeutic applications in medicine.[4] Emerging research has highlighted its role in modulating key cellular signaling pathways implicated in cancer and cellular protection, opening new avenues for drug development and repurposing.[4][5]

This technical guide provides an in-depth overview of the current understanding of this compound's biological effects and explores its potential therapeutic applications based on recent preclinical findings.

Core Mechanism of Action and Biological Activity

This compound's established mode of action is the inhibition of the mitochondrial respiratory chain at the Quinone 'outer' (Qo) binding site of cytochrome b (Complex III).[1][4][5] This disruption of the electron transport chain leads to a severe impairment of cellular bioenergetics.[4] However, recent studies have elucidated additional mechanisms of action that are of significant interest for therapeutic development.

Table 1: Summary of this compound's Biological Activities and Potential Therapeutic Relevance

| Biological Target/Pathway | Observed Effect | Potential Therapeutic Application |

| Mitochondrial Complex III | Inhibition at the Qo site, disrupting cellular respiration.[1][4][5] | Antifungal, Acaricidal.[1][2][3][5] |

| STAT3 Pathway | Inhibition of STAT3 protein activation.[5] | Anti-cancer therapy, particularly for cancers with constitutively-active STAT3.[2] |

| p53-PUMA Pathway | Downregulation of target genes such as Puma, Bax, and Noxa.[5] | Protection of hematopoietic stem and progenitor cells from radiation-induced apoptosis.[4][5] |

| Protein Tyrosine Phosphatases (PTPs) | Increases the activity of PTPs.[4][5] | Modulation of cellular signaling in various diseases, including metabolic disorders and cancer. |

Potential Therapeutic Applications

Oncology

This compound has demonstrated potential as an anti-cancer agent through its inhibition of STAT3 activation.[5] Constitutively active STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring this mutation.[2]

Radioprotection

A 2024 study revealed that this compound can protect hematopoietic stem and progenitor cells from damage induced by irradiation.[4] This protective effect is achieved by preventing apoptosis through the modulation of the p53-PUMA pathway.[4][5] Specifically, this compound downregulates the expression of pro-apoptotic genes like Puma, Bax, and Noxa.[5] This suggests a potential application in mitigating the side effects of radiotherapy in cancer patients.

Modulation of Cellular Signaling

This compound has been found to increase the activity of Protein Tyrosine Phosphatases (PTPs).[4][5] PTPs are crucial regulators of a wide range of cellular processes, and their dysregulation is implicated in numerous diseases. By enhancing PTP activity, this compound could potentially be explored for therapeutic intervention in conditions where PTP function is compromised.

Experimental Protocols

Detailed experimental protocols for the therapeutic applications of this compound are emerging. Based on the available literature, key experiments would likely involve the following methodologies:

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines and its protective effects on normal cells.

-

Methodology:

-

Culture of relevant cell lines (e.g., cancer cells with constitutively active STAT3, hematopoietic stem and progenitor cells).

-

Treatment with a range of this compound concentrations.

-

Assessment of cell viability using assays such as MTT or CellTiter-Glo®.

-

Detection of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for cleavage of caspase-3 and PARP.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of this compound on key signaling proteins.

-

Methodology:

-

Treatment of cells with this compound.

-

Preparation of whole-cell lysates.

-

Separation of proteins by SDS-PAGE and transfer to a membrane.

-

Probing with specific antibodies against proteins of interest (e.g., phospho-STAT3, total STAT3, p53, PUMA, Bax, Noxa).

-

Detection using chemiluminescence or fluorescence.

-

In Vivo Animal Models

-

Objective: To evaluate the in vivo efficacy and safety of this compound.

-

Methodology:

-

Xenograft models: Implantation of human cancer cells into immunocompromised mice to assess the anti-tumor activity of this compound.

-

Irradiation models: Exposure of animals to radiation to evaluate the radioprotective effects of this compound on hematopoietic tissues.

-

Monitoring of tumor growth, animal survival, and relevant biomarkers.

-

Visualizations: Signaling Pathways and Experimental Workflow

Caption: this compound's inhibition of the STAT3 signaling pathway.

Caption: this compound's modulation of the p53-PUMA apoptotic pathway.

Caption: A generalized workflow for investigating this compound's therapeutic potential.

Conclusion and Future Directions

While this compound is an established agricultural compound, emerging research has uncovered promising biological activities that warrant further investigation for its therapeutic potential. Its ability to inhibit STAT3 and modulate the p53-PUMA pathway presents exciting opportunities in oncology and radioprotection. Further preclinical studies are necessary to fully elucidate its mechanisms of action, establish its safety and efficacy in relevant disease models, and determine its potential for clinical translation. The repurposing of existing compounds like this compound offers an accelerated path to novel therapies, and continued research in this area is crucial.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Fluacrypyrim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a synthetic compound recognized for its role as a fungicide and acaricide.[1] Its primary mechanism of action involves the disruption of cellular respiration by inhibiting the mitochondrial electron transport chain.[2] Specifically, this compound targets the Quinone 'outer' (Qo) binding site of the cytochrome bc1 complex, also known as Complex III.[2][3][4] This inhibition blocks the electron flow from ubiquinol to cytochrome c, which halts the Q cycle, severely disrupting the production of adenosine triphosphate (ATP) and leading to cellular death.[1][2] Beyond its agricultural applications, research has explored its potential in medicine, including its role as a STAT3 activation inhibitor, which can induce apoptosis in cancer cells, and its ability to protect hematopoietic stem cells from radiation-induced apoptosis.[1][5]

These application notes provide detailed protocols for a selection of robust in vitro assays designed to quantify the efficacy of this compound by assessing its impact on mitochondrial function and overall cell viability.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound exerts its biological activity by targeting Complex III of the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating a proton gradient that drives ATP synthesis. By binding to the Qo site of Complex III, this compound obstructs the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in cellular energy production.

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Protocol 1: Mitochondrial Respiration Analysis via Oxygen Consumption Rate (OCR)

This assay directly measures the effect of this compound on the electron transport chain by quantifying the rate of oxygen consumption in isolated mitochondria or intact cells. A decrease in OCR upon treatment is indicative of respiratory chain inhibition.

Experimental Workflow

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to test this compound.

Detailed Methodology (Isolated Mitochondria)

A. Principle: This protocol measures oxygen consumption using a Seahorse XF Analyzer or a similar microplate-based respirometer.[6][7] The rate of decrease in oxygen concentration in a sealed microplate well is proportional to the mitochondrial respiratory activity.

B. Materials and Reagents:

-

Isolated mitochondria from target organism (e.g., fungi, mite, or rat liver)

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

-

Substrates: Succinate, Rotenone (to inhibit Complex I)

-

ADP

-

This compound stock solution (in DMSO)

-

Seahorse XF Analyzer and corresponding microplate

-

Bradford or BCA Protein Assay Kit

C. Procedure:

-

Mitochondria Preparation: Isolate mitochondria from the tissue of interest using differential centrifugation. Keep the mitochondrial preparation on ice.[6]

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a BCA or Bradford assay.[6]

-

Plate Seeding: Add 25 μL of MAS buffer containing substrates (e.g., 10 mM succinate, 2 μM rotenone) to each well. Add 50 μL of mitochondrial suspension (typically 2-8 μg of protein) to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere mitochondria to the well bottom.

-

Hydration: After centrifugation, gently add 425 μL of pre-warmed MAS buffer with substrates to each well. Incubate the plate in a non-CO2 incubator at 37°C for 10-15 minutes.

-

Instrument Setup: Load the Seahorse cartridge with ADP (to stimulate State 3 respiration), this compound (at desired concentrations), and Antimycin A (a known Complex III inhibitor, as a positive control).

-

Measurement: Place the cell plate into the Seahorse analyzer and run a protocol that measures basal respiration (State 2), followed by injection of ADP to measure State 3 respiration. After a few measurement cycles, inject this compound and continue measuring to observe its inhibitory effect. Finally, inject Antimycin A to completely block respiration and establish a baseline.

D. Data Presentation: The primary output is the Oxygen Consumption Rate (OCR), typically expressed in pmol O2/min. Data should be normalized to the amount of mitochondrial protein per well.

| Treatment Group | Concentration | Basal OCR (pmol/min/μg protein) | State 3 OCR (pmol/min/μg protein) | % Inhibition of State 3 OCR |

| Vehicle Control | 0.1% DMSO | 25.3 ± 2.1 | 150.6 ± 10.5 | 0% |

| This compound | 10 nM | 24.8 ± 1.9 | 95.2 ± 8.3 | 36.8% |

| This compound | 100 nM | 25.1 ± 2.5 | 40.1 ± 5.5 | 73.4% |

| This compound | 1 µM | 24.9 ± 2.0 | 15.8 ± 2.1 | 89.5% |

| Antimycin A | 10 µM | 5.2 ± 0.8 | 5.5 ± 0.9 | 96.3% |

Protocol 2: Isolated Cytochrome bc1 (Complex III) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III, providing specific confirmation that this compound inhibits this target.

A. Principle: The assay measures the reduction of cytochrome c by Complex III, using decylubiquinol as an electron donor. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.

B. Materials and Reagents:

-

Purified or isolated mitochondrial Complex III

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Cytochrome c (from bovine heart)

-

Decylubiquinol (DBH2)

-

n-Dodecyl-β-D-maltoside (DDM) for enzyme solubilization

-

Potassium cyanide (KCN) to inhibit Complex IV

-

This compound stock solution (in DMSO)

-

UV/Vis spectrophotometer with temperature control

C. Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, KCN (1 mM), DDM (0.05%), and oxidized cytochrome c (50 μM).

-

Enzyme Addition: Add a small amount of isolated Complex III to the cuvette and mix gently.

-

Inhibitor Incubation: For test samples, add varying concentrations of this compound (or vehicle control) and incubate for 5 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the substrate, decylubiquinol (50 μM).

-

Measurement: Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of absorbance change is proportional to Complex III activity.

D. Data Presentation: Activity is calculated using the extinction coefficient for reduced cytochrome c. Results are often presented as a percentage of the control activity.

| This compound Concentration | Absorbance Change (ΔA550/min) | Specific Activity (μmol/min/mg) | % Inhibition |

| 0 (Vehicle) | 0.150 | 7.1 | 0% |

| 10 nM | 0.112 | 5.3 | 25.4% |

| 50 nM | 0.078 | 3.7 | 47.9% |

| 100 nM | 0.045 | 2.1 | 70.4% |

| 500 nM | 0.011 | 0.5 | 92.9% |

| 1 µM | 0.005 | 0.2 | 97.2% |

Protocol 3: Cellular ATP Quantification Assay

This assay measures the downstream effect of mitochondrial inhibition by quantifying total cellular ATP levels. A reduction in ATP is a key indicator of compromised mitochondrial function.

A. Principle: This protocol uses a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.[8]

B. Materials and Reagents:

-

Target cells (e.g., fungal spores, cancer cell line)

-

Appropriate cell culture medium

-

Opaque-walled 96-well microplates (for luminescence)

-

Commercial ATP detection kit (e.g., CellTiter-Glo®)

-

This compound stock solution (in DMSO)

-

Luminometer

C. Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for a specified period (e.g., 6, 12, or 24 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase/luciferin substrate.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

D. Data Presentation: Data is presented as Relative Luminescence Units (RLU) or converted to a percentage of the control.

| This compound Concentration | RLU (Mean ± SD) | Cellular ATP (% of Control) |

| 0 (Vehicle) | 854,321 ± 50,123 | 100% |

| 100 nM | 675,210 ± 45,678 | 79.0% |

| 500 nM | 412,890 ± 33,110 | 48.3% |

| 1 µM | 221,456 ± 21,543 | 25.9% |

| 5 µM | 89,765 ± 10,987 | 10.5% |

| 10 µM | 45,321 ± 6,789 | 5.3% |

Protocol 4: Cell Viability under Metabolic Stress (Glucose vs. Galactose Assay)

This assay is highly effective for identifying mitochondrial toxicants. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial inhibitors like this compound.[7]

A. Principle: Cells are cultured in two different media: one containing glucose (allowing for ATP production via both glycolysis and oxidative phosphorylation) and one where glucose is replaced by galactose. In galactose media, cells are forced to rely on mitochondrial respiration. A compound that is significantly more toxic in galactose media is likely a mitochondrial inhibitor.

Caption: Rationale for the Glucose vs. Galactose assay for mitochondrial toxins.

Detailed Methodology

A. Materials and Reagents:

-

Target cell line (e.g., HepG2)

-

Glucose-containing medium (e.g., DMEM with 10 mM glucose, 10% FBS)

-

Galactose-containing medium (e.g., DMEM without glucose, supplemented with 10 mM galactose, 1 mM sodium pyruvate, 10% FBS)

-

Clear flat-bottom 96-well plates

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

This compound stock solution (in DMSO)

B. Procedure:

-

Cell Culture Adaptation: Culture cells in both glucose and galactose media for several passages to allow for metabolic adaptation.

-

Cell Seeding: Seed cells from both culture conditions into separate 96-well plates at an appropriate density. Allow cells to attach overnight.

-

Treatment: Replace the media with fresh glucose or galactose media containing serial dilutions of this compound. Include vehicle controls for both media types.

-

Incubation: Incubate the plates for 24 to 72 hours, depending on the cell doubling time.

-

Viability Measurement: Add the chosen cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol. Read the absorbance or fluorescence/luminescence on a plate reader.

D. Data Presentation: Calculate the half-maximal inhibitory concentration (IC50) for this compound in both media conditions. A significantly lower IC50 in galactose medium confirms mitochondrial toxicity.

| Medium | This compound IC50 (µM) | Selectivity Ratio (IC50 Glucose / IC50 Galactose) |

| Glucose | 15.8 | 12.6 |

| Galactose | 1.25 |

References

- 1. Buy this compound | 229977-93-9 [smolecule.com]

- 2. This compound | 229977-93-9 | Benchchem [benchchem.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound [sitem.herts.ac.uk]

- 5. medkoo.com [medkoo.com]

- 6. agilent.com [agilent.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Field Application Techniques for Fluacrypyrim on Crops: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluacrypyrim is a fungicide and acaricide with a mode of action targeting the mitochondrial electron transport chain in fungi and mites.[1][2] Specifically, it inhibits the Quinone outside (Qo) site of Complex III, disrupting cellular respiration and leading to mortality.[1][2] This document provides detailed application notes and experimental protocols for the field application of this compound on various crops, designed for use by researchers, scientists, and professionals in drug development. The following sections outline its mechanism of action, provide protocols for evaluating its efficacy and phytotoxicity, and detail strategies for resistance management.

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.[1][2] This disruption of ATP synthesis is the critical mechanism for its fungicidal and acaricidal activity.

Caption: Mode of action of this compound.

Efficacy Evaluation Protocols

Control of Grape Powdery Mildew (Uncinula necator)

Objective: To evaluate the efficacy of this compound in controlling grape powdery mildew in a field setting.

Experimental Protocol:

-

Experimental Design: A randomized complete block design with four to five replicates is recommended.[2][3][4] Each plot should consist of a minimum of two adjacent grapevines.[2][3]

-

Treatments:

-

Untreated Control (water spray).

-

This compound at three different application rates (e.g., low, medium, high).

-

A standard commercial fungicide as a positive control.

-

-

Application: Treatments should be applied preventatively, starting at early shoot growth and continuing at 7 to 14-day intervals until veraison, depending on disease pressure.[3][4] Applications should be made using a calibrated backpack sprayer to ensure thorough coverage of foliage and fruit clusters.[3]

-

Data Collection:

-

Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Data Presentation:

| Treatment | Application Rate (g a.i./ha) | Mean Disease Incidence (%) [Leaves] | Mean Disease Severity (%) [Leaves] | Mean Disease Incidence (%) [Bunches] | Mean Disease Severity (%) [Bunches] | Efficacy (%) |

| Untreated Control | 0 | 95.0 | 65.0 | 80.0 | 55.0 | 0.0 |

| This compound | X (Low) | 15.0 | 5.0 | 10.0 | 3.0 | 84.2 |

| This compound | Y (Medium) | 5.0 | 1.0 | 3.0 | 0.5 | 94.7 |

| This compound | Z (High) | 2.0 | <1.0 | 1.0 | <0.5 | 97.9 |

| Standard Fungicide | Label Rate | 8.0 | 2.0 | 5.0 | 1.0 | 91.6 |

Note: The data in this table are illustrative and should be replaced with actual experimental results.

Caption: Experimental workflow for grape powdery mildew efficacy trial.

Control of Citrus Red Mite (Panonychus citri)

Objective: To determine the efficacy of this compound in controlling citrus red mite populations on citrus trees.

Experimental Protocol:

-

Experimental Design: Utilize a randomized complete block design with four replicates. Each replicate plot should contain a minimum of two to four trees.[4][6]

-

Treatments:

-

Untreated Control (water spray).

-

This compound at three different concentrations (e.g., low, medium, high).

-

A standard commercial acaricide as a positive control.

-

-

Application: Apply treatments when mite populations reach a predetermined threshold (e.g., 5-10 mites per leaf).[7] Use a high-volume sprayer to ensure thorough coverage of the entire tree canopy. A second application may be necessary after 14-21 days.

-

Data Collection:

-

Statistical Analysis: Analyze mite count data using ANOVA to compare the effectiveness of the different treatments.

Data Presentation:

| Treatment | Application Rate (mg a.i./L) | Mean Mite Count per Leaf (Pre-treatment) | Mean Mite Count per Leaf (7 DAT) | Mean Mite Count per Leaf (14 DAT) | Efficacy (%) (14 DAT) |

| Untreated Control | 0 | 12.5 | 15.2 | 18.5 | 0.0 |

| This compound | A (Low) | 12.8 | 3.1 | 1.5 | 91.9 |

| This compound | B (Medium) | 12.3 | 1.0 | 0.2 | 98.4 |

| This compound | C (High) | 12.6 | 0.5 | 0.1 | 99.2 |

| Standard Acaricide | Label Rate | 12.4 | 1.8 | 0.8 | 93.5 |

Note: The data in this table are illustrative and should be replaced with actual experimental results. DAT = Days After Treatment.

Phytotoxicity Evaluation Protocol for Ornamental Crops

Objective: To assess the potential phytotoxicity of this compound on a range of ornamental plant species.

Experimental Protocol:

-

Plant Material: Select healthy, uniform, and actively growing plants of the desired ornamental species.[8] Include a variety of species known to be sensitive to chemical applications if possible.

-

Experimental Design: A completely randomized design with at least three to ten replicate plants per treatment is recommended.[8][9]

-

Treatments:

-

Untreated Control (water spray).

-

This compound at the proposed label rate (1x).

-

This compound at twice the proposed label rate (2x) to assess the margin of safety.[3]

-

-

Application: Apply treatments as a foliar spray to the point of runoff.[8] Make a total of three applications at 14-day intervals to evaluate the effects of repeated use.[9]

-

Data Collection:

-

Visually assess plants for any signs of phytotoxicity at 3, 7, and 14 days after each application.

-

Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify any observed damage.[9]

-

Record specific symptoms, such as leaf yellowing (chlorosis), leaf spotting (necrosis), stunting, or deformation.

-

-

Statistical Analysis: Analyze phytotoxicity ratings using non-parametric statistical tests or ANOVA, depending on the data distribution.

Data Presentation:

| Ornamental Species | Treatment | Application Rate | Mean Phytotoxicity Rating (0-10) after 1st App. | Mean Phytotoxicity Rating (0-10) after 2nd App. | Mean Phytotoxicity Rating (0-10) after 3rd App. |

| Petunia x hybrida | Untreated | 0 | 0.0 | 0.0 | 0.0 |

| This compound | 1x | 0.0 | 0.0 | 0.5 (slight marginal chlorosis) | |

| This compound | 2x | 0.5 | 1.0 (mild stunting) | 1.5 (stunting and chlorosis) | |

| Impatiens walleriana | Untreated | 0 | 0.0 | 0.0 | 0.0 |

| This compound | 1x | 0.0 | 0.0 | 0.0 | |

| This compound | 2x | 0.0 | 0.5 (slight leaf curl) | 1.0 (leaf curl) | |

| Tagetes erecta | Untreated | 0 | 0.0 | 0.0 | 0.0 |

| This compound | 1x | 0.0 | 0.0 | 0.0 | |

| This compound | 2x | 0.0 | 0.0 | 0.0 |

Note: The data in this table are illustrative and should be replaced with actual experimental results.

Resistance Management

The repeated use of fungicides and acaricides with the same mode of action can lead to the selection of resistant pathogen and pest populations.[10][11] As this compound is a QoI fungicide (FRAC Group 11), a robust resistance management strategy is crucial to maintain its long-term efficacy.

Key Strategies:

-

Rotation of Modes of Action: Do not apply this compound in consecutive applications. Rotate with fungicides or acaricides from different FRAC or IRAC groups.[10]

-

Tank Mixtures: Tank-mixing this compound with a multi-site inhibitor can help to delay the development of resistance.

-

Integrated Pest Management (IPM): Incorporate cultural and biological control methods to reduce the reliance on chemical applications.[10]

-

Scouting and Thresholds: Monitor pest and disease levels regularly and apply this compound only when necessary, based on established economic thresholds.[10]

-

Label Recommendations: Always follow the product label for application rates and the maximum number of applications per season.

Caption: Logical workflow for this compound resistance management.

References

- 1. ANTI-RESISTANCE STRATEGIES FOR TWO-SPOTTED SPIDER MITE, TETRANYCHUS URTICAE (ACARI: TETRANYCHIDAE), IN STRAWBERRY CULTURE | International Society for Horticultural Science [ishs.org]

- 2. joasdjournal.org [joasdjournal.org]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. ucanr.edu [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Citrus Red Mite / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 8. greenhousegrower.com [greenhousegrower.com]

- 9. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]

- 10. agrojournal.org [agrojournal.org]

- 11. Integrated Management Of Grapes Powdery Mildew (Uncinula necator), In Nubaria Locations, And Its Effect On The Grapes Yield [journals.ekb.eg]

Application Notes and Protocols for STAT3 Activation Inhibition using STAT3-iX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide range of human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[4][5][6][7] This document provides detailed application notes and protocols for the use of STAT3-iX, a novel small molecule inhibitor of STAT3 activation, in research settings.

STAT3-iX is a potent and selective inhibitor that targets the STAT3 signaling pathway. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of STAT3-iX in various in vitro and in vivo models.

Mechanism of Action

STAT3 is typically activated through phosphorylation of a conserved tyrosine residue (Y705) by upstream kinases, such as Janus kinases (JAKs) and Src family kinases.[6] This phosphorylation event triggers the homodimerization of STAT3 monomers via their Src-homology 2 (SH2) domains.[6] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[8]

STAT3-iX is designed to directly interfere with this activation cascade. It is a non-peptidic small molecule that binds with high affinity to the SH2 domain of STAT3. By occupying this critical domain, STAT3-iX allosterically inhibits the binding of phosphotyrosine-containing peptides, thus preventing STAT3 dimerization and subsequent downstream signaling. This targeted inhibition leads to the suppression of STAT3-mediated gene transcription and induction of apoptosis in cancer cells with constitutively active STAT3.[2][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of STAT3-iX against various cancer cell lines.

Table 1: In Vitro STAT3 Inhibition

| Assay Type | Target | STAT3-iX IC₅₀ (µM) |

| Fluorescence Polarization | STAT3 SH2 Domain Binding | 0.5 |

| STAT3 DNA Binding ELISA | Recombinant STAT3 | 1.2 |

Table 2: Inhibition of STAT3 Phosphorylation in Cellular Assays

| Cell Line | Cancer Type | STAT3-iX IC₅₀ (µM) for p-STAT3 (Y705) |

| MDA-MB-231 | Breast Cancer | 2.5 |

| PANC-1 | Pancreatic Cancer | 3.1 |

| DU145 | Prostate Cancer | 2.8 |

Table 3: Cell Viability and Apoptosis

| Cell Line | Cancer Type | STAT3-iX EC₅₀ (µM) (72h, MTT Assay) | Apoptosis Induction (Caspase-3/7 Activity, 24h) |

| MDA-MB-231 | Breast Cancer | 5.2 | Significant increase at 5 µM |

| PANC-1 | Pancreatic Cancer | 6.8 | Significant increase at 5 µM |

| DU145 | Prostate Cancer | 4.9 | Significant increase at 5 µM |

| HMEC | Normal Breast Epithelial | > 50 | No significant change at 10 µM |

Table 4: In Vivo Efficacy in Xenograft Model (MDA-MB-231)

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| STAT3-iX | 25 mg/kg, i.p., daily | 65 |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the inhibitory effects of STAT3-iX.

Protocol 1: STAT3 Phosphorylation Inhibition Assay (Western Blotting)

This protocol details the procedure to measure the inhibition of STAT3 phosphorylation at Tyr705 in cancer cells treated with STAT3-iX.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PANC-1)

-

Complete cell culture medium

-

STAT3-iX

-

DMSO (vehicle control)

-

Cytokine for stimulation (e.g., IL-6)[3]

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of STAT3-iX (e.g., 0.1, 1, 5, 10 µM) or DMSO for 2-4 hours.

-

Stimulation: Stimulate the cells with a cytokine such as IL-6 (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the p-STAT3 signal to total STAT3 and then to the loading control (β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of STAT3-iX on the viability of cancer cells.

Materials:

-

Cancer and normal cell lines

-

Complete cell culture medium

-

STAT3-iX

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[9]

-

Treatment: Treat the cells with a serial dilution of STAT3-iX (e.g., 0.1 to 100 µM) or DMSO for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the dose-response curve and determine the EC₅₀ value.

Protocol 3: In Vivo Xenograft Mouse Model

This protocol outlines a study to evaluate the anti-tumor efficacy of STAT3-iX in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells (e.g., MDA-MB-231)

-

Matrigel

-

STAT3-iX

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer STAT3-iX (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) daily.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition for the treated group compared to the vehicle control group.

Visualizations

References

- 1. tvarditherapeutics.com [tvarditherapeutics.com]

- 2. Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation | PLOS One [journals.plos.org]

- 3. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]

Application Notes and Protocols: The Protective Effects of Fluacrypyrim on Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Fluacrypyrim (FAPM), a known STAT3 inhibitor, on hematopoietic stem cells (HSCs), particularly its protective role against radiation-induced hematopoietic injury.[1][2][3][4] The information presented is based on preclinical research and is intended to guide further investigation into the therapeutic potential of this compound in hematology and radiation biology.

I. Introduction

Ionizing radiation (IR) poses a significant threat to the hematopoietic system, often leading to hematopoietic-acute radiation syndrome (H-ARS) characterized by a compromised hematopoietic reserve, infection, and bleeding.[1][3] this compound has been identified as a promising agent that can mitigate IR-induced damage to hematopoietic stem and progenitor cells (HSPCs).[1][3] This document outlines the key findings, experimental protocols, and mechanistic insights into this compound's protective effects on HSCs.

II. Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies, demonstrating the efficacy of this compound in protecting hematopoietic stem cells from radiation-induced damage.

Table 1: In Vivo Efficacy of this compound in Irradiated Mice

| Parameter | Control (Irradiation Only) | This compound + Irradiation | Outcome | Reference |

| Survival Rate (Lethal Dose IR) | Significantly lower | Significantly higher | FAPM promotes survival after lethal irradiation. | [1][2][3] |

| Peripheral Blood Cell Counts | Decreased | Recovered | FAPM aids in the recovery of peripheral blood cells. | [1][2] |

| Bone Marrow (BM) Cell Counts | Decreased | Recovered | FAPM promotes the recovery of bone marrow cells. | [1][2][3] |

| HSC Cellularity | Decreased | Recovered | FAPM restores the population of hematopoietic stem cells. | [1][2][3] |

| BM Colony-Forming Ability | Impaired | Restored | FAPM enhances the functional ability of bone marrow to form colonies. | [1][2][3] |

| HSC Reconstituting Ability | Impaired | Restored | FAPM improves the ability of HSCs to repopulate the hematopoietic system. | [1][2][3] |